molecular formula C29H44O2 B14652675 4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol] CAS No. 53097-66-8

4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]

Cat. No.: B14652675
CAS No.: 53097-66-8
M. Wt: 424.7 g/mol
InChI Key: JXNDCDXYMLBAJJ-UHFFFAOYSA-N
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Description

4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is a phenolic compound with the molecular formula C29H44O2 and a molecular weight of 424.6585 g/mol . It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge between two phenolic units, resulting in the final product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous addition of reactants and the removal of by-products to ensure a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] has a wide range of applications in scientific research, including:

Mechanism of Action

The antioxidant properties of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant. Its bulky substituents and methylene bridge contribute to its high resistance to oxidative degradation, making it a preferred choice in various industrial applications .

Properties

CAS No.

53097-66-8

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

4-[[4-hydroxy-3,5-bis(2-methylpropyl)phenyl]methyl]-2,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C29H44O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h14-21,30-31H,9-13H2,1-8H3

InChI Key

JXNDCDXYMLBAJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC(=C1O)CC(C)C)CC2=CC(=C(C(=C2)CC(C)C)O)CC(C)C

Origin of Product

United States

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